METHYL 3-({[8-CHLORO-2-(3-PYRIDYL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYLBENZOATE
Overview
Description
METHYL 3-({[8-CHLORO-2-(3-PYRIDYL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYLBENZOATE is a complex organic compound that features a quinoline and pyridine moiety
Scientific Research Applications
METHYL 3-({[8-CHLORO-2-(3-PYRIDYL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYLBENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-({[8-CHLORO-2-(3-PYRIDYL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYLBENZOATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Pyridine Group: The pyridine ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst.
Formation of the Amide Bond: The final step involves the formation of the amide bond between the quinoline-pyridine intermediate and methyl 4-aminobenzoate. This can be achieved using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-({[8-CHLORO-2-(3-PYRIDYL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYLBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group on the quinoline ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Mechanism of Action
The mechanism of action of METHYL 3-({[8-CHLORO-2-(3-PYRIDYL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYLBENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
METHYL 3-({[8-CHLORO-2-(3-PYRIDYL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYLBENZOATE: shares similarities with other quinoline and pyridine derivatives, such as:
Uniqueness
What sets this compound apart is its specific combination of functional groups and structural elements, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and development in multiple fields.
Properties
IUPAC Name |
methyl 3-[(8-chloro-2-pyridin-3-ylquinoline-4-carbonyl)amino]-4-methylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O3/c1-14-8-9-15(24(30)31-2)11-20(14)28-23(29)18-12-21(16-5-4-10-26-13-16)27-22-17(18)6-3-7-19(22)25/h3-13H,1-2H3,(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBIODHEGUVRBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2=CC(=NC3=C2C=CC=C3Cl)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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